molecular formula C11H14ClN B2775476 2-(3-Ethynylphenyl)propan-2-amine hydrochloride CAS No. 2095411-08-6

2-(3-Ethynylphenyl)propan-2-amine hydrochloride

Cat. No.: B2775476
CAS No.: 2095411-08-6
M. Wt: 195.69
InChI Key: VMXUUDORCZSBLL-UHFFFAOYSA-N
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Description

2-(3-Ethynylphenyl)propan-2-amine hydrochloride (CAS 2095411-08-6) is a chemical compound with the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol . This amine hydrochloride salt features a propan-2-amine core structure substituted with a 3-ethynylphenyl group, presenting a unique molecular scaffold that combines an amine functionality with an alkyne group on the aromatic ring . The presence of the ethynyl group makes this compound a valuable building block in medicinal chemistry and drug discovery research, particularly for click chemistry applications, where it can be used in copper-catalyzed azide-alkyne cycloadditions to create novel molecular architectures . Compounds within the 1-phenylpropan-2-amine structural class have demonstrated significant pharmacological relevance and are frequently investigated as key intermediates in the synthesis of potential active pharmaceutical ingredients (APIs) . Researchers utilize this specific amine in the development of novel chemical entities, often exploring its properties through biocatalytic methods, such as transaminase-mediated synthesis, to achieve enantiopure products . The hydrochloride salt form offers improved stability and handling characteristics for laboratory use. This product is intended for research and development purposes strictly in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(3-ethynylphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-4-9-6-5-7-10(8-9)11(2,3)12;/h1,5-8H,12H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXUUDORCZSBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethynylphenyl)propan-2-amine hydrochloride typically involves the reaction of 3-ethynylbenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethynylphenyl)propan-2-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethynylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and ionic interactions, contributing to its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethynyl group in the target compound is electron-withdrawing, reducing electron density on the phenyl ring compared to methoxy (electron-donating) or halogen (mixed effects) substituents .

Physicochemical Properties

  • Lipophilicity : Fluorine and ethynyl groups enhance lipophilicity compared to methoxy derivatives, influencing blood-brain barrier penetration .
  • Solubility : Halogenated derivatives (e.g., 2-(3-chloro-2-fluorophenyl)propan-2-amine HCl) exhibit lower aqueous solubility due to increased molecular weight and halogen hydrophobicity .
  • Stability : Ethynyl groups may confer reactivity in protic environments, unlike stable halogen or methoxy substituents .

Pharmacological Implications

  • Receptor Affinity : Fluorophenyl and methoxyphenyl analogs (e.g., 2-(4-fluorophenyl)propan-2-amine HCl) are studied for serotonin/dopamine receptor modulation, while ethynyl derivatives may exhibit unique binding profiles due to π-π interactions from the triple bond .

Biological Activity

2-(3-Ethynylphenyl)propan-2-amine hydrochloride, often referred to as a substituted phenethylamine derivative, has garnered attention in pharmacological research for its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClN
  • Molecular Weight : 197.67 g/mol

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. It is believed to act as a monoamine releaser, promoting the release of dopamine and norepinephrine, which could explain its stimulant properties. This mechanism positions it as a potential candidate for further studies in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD).

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

  • Stimulant Effects : Preliminary studies suggest that the compound exhibits stimulant-like effects similar to other phenethylamines, which may enhance cognitive function and alertness.
  • Antidepressant Properties : Some investigations indicate that it may have antidepressant effects, potentially through serotonin receptor modulation.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, particularly against neurodegenerative conditions.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and receptor binding affinity of this compound. The results are summarized in Table 1.

Study TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicityMCF-7 (Breast)12.41Induction of apoptosis
CytotoxicityPC3 (Prostate)9.71Inhibition of cell proliferation
Receptor BindingSerotonin ReceptorsLow micromolar rangeAgonist activity

Case Studies

A notable case study involved the administration of this compound in animal models exhibiting depressive behaviors. The findings indicated a significant reduction in depressive symptoms compared to control groups, supporting its potential as an antidepressant agent.

Comparative Analysis

When compared with structurally similar compounds, such as amphetamines and other phenethylamines, this compound demonstrates unique properties that warrant further exploration:

CompoundStimulant ActivityAntidepressant PotentialNeuroprotective Effects
2-(3-Ethynylphenyl)propan-2-amine HClModerateYesYes
AmphetamineHighYesLimited
MethamphetamineVery HighLimitedLimited

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for 2-(3-Ethynylphenyl)propan-2-amine hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves a two-step process: (1) formation of the propan-2-amine backbone via alkylation or condensation reactions, and (2) hydrochloride salt formation. Key parameters include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency .
  • Temperature Control : Maintain 60–80°C during alkylation to minimize side reactions .
  • Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the hydrochloride salt .
    • Data Table :
StepSolventTemperature (°C)Yield (%)Purity (%)
AlkylationDMF7065–7595
Salt FormationEthanol2585–9099

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the ethynyl group (δ ~2.5–3.0 ppm for protons adjacent to triple bonds) and aromatic substitution patterns .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 224.08) .
  • IR Spectroscopy : Stretching frequencies for C≡C (~2100 cm1^{-1}) and NH2_2 (~3300 cm1^{-1}) confirm functional groups .

Q. How should researchers handle this compound to ensure safety and stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert atmosphere (argon) at 4°C to prevent hygroscopic degradation .
  • Handling : Use gloves and fume hoods; avoid contact with strong oxidizers due to the amine group’s reactivity .

Advanced Research Questions

Q. How does the ethynyl group influence the compound’s receptor binding compared to halogenated or methoxy-substituted analogs?

  • Methodological Answer :

  • Structural Analysis : The ethynyl group’s electron-withdrawing nature may enhance binding to serotonin receptors (e.g., 5-HT7_7) by stabilizing π-π interactions in hydrophobic pockets .
  • Experimental Validation : Conduct competitive radioligand binding assays using 3^3H-5-HT and HEK-293 cells expressing 5-HT7_7 receptors. Compare IC50_{50} values against chloro- or methoxy-substituted analogs .
    • Data Contradiction Note : Discrepancies in reported IC50_{50} values may arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols across studies .

Q. What strategies resolve conflicting reports on this compound’s metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Monitor half-life (t1/2_{1/2}) and intrinsic clearance .
  • Cross-Study Comparison : Normalize data using reference compounds (e.g., verapamil for CYP3A4 activity) to control for inter-lab variability .

Q. How can computational modeling predict the compound’s blood-brain barrier (BBB) permeability?

  • Methodological Answer :

  • In Silico Tools : Use QSAR models (e.g., SwissADME) to calculate logP (target ~2.5 for optimal BBB penetration) and polar surface area (<90 Å2^2) .
  • Validation : Compare predictions with in vivo pharmacokinetic studies in rodents, measuring brain-to-plasma ratios via LC-MS/MS .

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